5-(Bromomethyl)-3-(3-bromophenyl)isoxazole
Overview
Description
“5-(Bromomethyl)-3-(3-bromophenyl)isoxazole” is a chemical compound with the molecular formula C10H7Br2NO . It is a member of the isoxazole family, a group of five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)-3-(3-bromophenyl)isoxazole” consists of a five-membered isoxazole ring attached to a bromomethyl group and a 3-bromophenyl group .Physical And Chemical Properties Analysis
The boiling point of “5-(Bromomethyl)-3-(3-bromophenyl)isoxazole” is predicted to be 384.9±32.0 °C . The molecular weight is 316.98 .Scientific Research Applications
Tautomerism and Basicity of Isoxazoles
Isoxazoles, including derivatives like 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole, exhibit interesting tautomerism and basicity properties. Research by Boulton and Katritzky (1961) on 5-hydroxyisoxazoles and isoxazol-5-ones, similar in structure to the compound of interest, highlights the equilibrium between different tautomeric forms in various solvents, indicating the compound's potential role in studying chemical reactivity and molecular structure (Boulton & Katritzky, 1961).
Synthesis of Dithia- and Tetrathiacyclophanes
Hatta et al. (1997) explored the synthesis of dithia- and tetrathiacyclophanes incorporating isoxazole units by reacting 5-bromomethyl-3-(p-bromomethylphenyl)isoxazole with various mercaptomethyl compounds. This research showcases the compound's utility in constructing complex molecular architectures, potentially useful for material science and molecular engineering applications (Hatta, Kawano, Maeda, & Tsuge, 1997).
Regioselective Synthesis of Fluoroalkylisoxazoles
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes, reported by Chalyk et al. (2019), demonstrates the versatility of 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole in synthesizing regioselective fluoroalkylisoxazoles. These derivatives are significant for their potential pharmaceutical applications, illustrating the compound's relevance in medicinal chemistry (Chalyk et al., 2019).
Biomedical Applications and Molecular Docking
Ryzhkova, Ryzhkov, and Elinson (2020) investigated a compound structurally related to 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole, demonstrating its potential in biomedical applications. The synthesized compound showed promise in regulating inflammatory diseases through docking studies, suggesting the parent compound's utility in drug discovery and development (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis of Liquid Crystals
Vieira et al. (2009) developed a regioselective, copper(I)-catalyzed procedure for preparing liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole. This research highlights the application of isoxazole derivatives, like 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole, in synthesizing materials with specific liquid crystalline phases, which are crucial for display technologies (Vieira, Bryk, Conte, Bortoluzzi, & Gallardo, 2009).
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazoles are significant due to their presence in many commercially available drugs . Given the drawbacks of current synthetic methods, there is a need for new, eco-friendly synthetic strategies . This includes the development of metal-free synthetic routes, which could have significant implications for the synthesis of isoxazoles with biological interests .
properties
IUPAC Name |
5-(bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTOWVMASYVELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734734 | |
Record name | 5-(Bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(3-bromophenyl)isoxazole | |
CAS RN |
1158735-27-3 | |
Record name | 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158735-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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